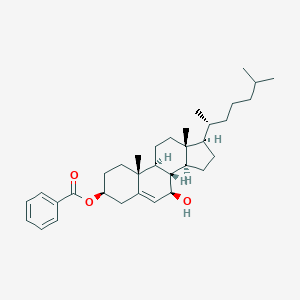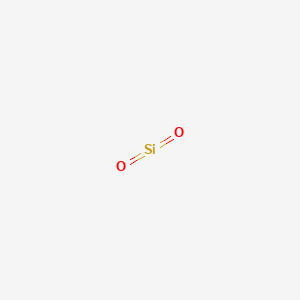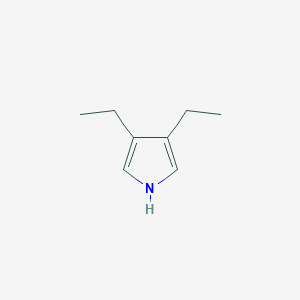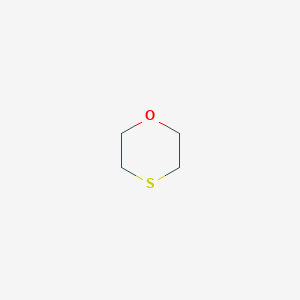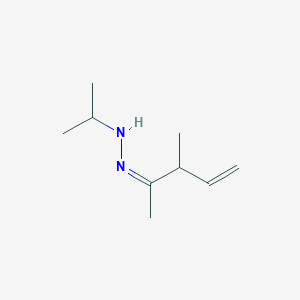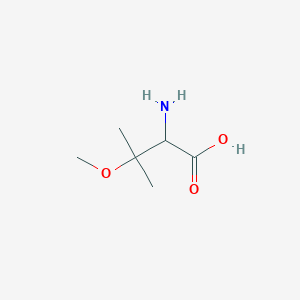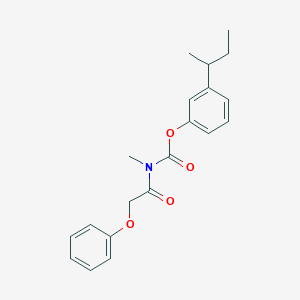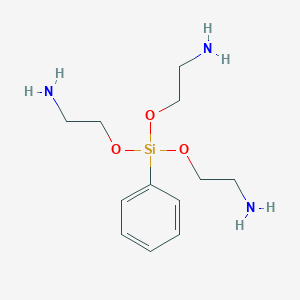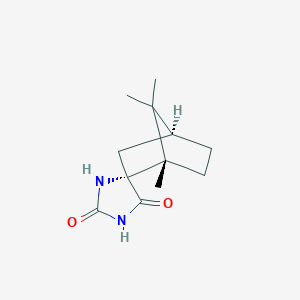
Camphor-2-spirohydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camphor-2-spirohydantoin (CSH) is a cyclic compound that has been widely studied for its potential applications in various fields of science. It is a spirocyclic hydantoin that is derived from camphor, a common organic compound found in many essential oils. CSH has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of Camphor-2-spirohydantoin is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in microbial growth and replication. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may contribute to its antimicrobial activity.
生化学的および生理学的効果
Camphor-2-spirohydantoin has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, Camphor-2-spirohydantoin has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of Camphor-2-spirohydantoin is its broad-spectrum antimicrobial activity, which makes it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Camphor-2-spirohydantoin is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research involving Camphor-2-spirohydantoin. One area of interest is the development of new antimicrobial agents based on the structure of Camphor-2-spirohydantoin. Additionally, there is potential for the use of Camphor-2-spirohydantoin in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of Camphor-2-spirohydantoin and its potential applications in the treatment of various diseases.
合成法
The synthesis of Camphor-2-spirohydantoin can be achieved through a series of chemical reactions that involve the reaction of camphor with hydantoin. The process involves the use of various reagents and catalysts, and the yield of the reaction can be optimized through careful control of the reaction conditions.
科学的研究の応用
Camphor-2-spirohydantoin has been widely studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new antimicrobial agents. Additionally, Camphor-2-spirohydantoin has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
特性
CAS番号 |
17138-07-7 |
|---|---|
製品名 |
Camphor-2-spirohydantoin |
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
(1S,2R,4S)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16)/t7-,11-,12-/m0/s1 |
InChIキー |
ZNLWSSZADRGRKU-QILRFPOHSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]23C(=O)NC(=O)N3 |
SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
正規SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C |
同義語 |
camphor-2-spirohydantoin camphor-2-spirohydantoin, 1S-(1alpha,2alpha,4alpha)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



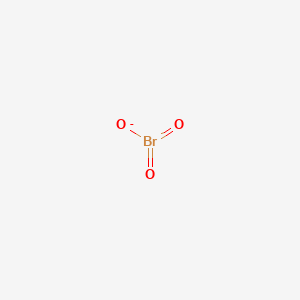

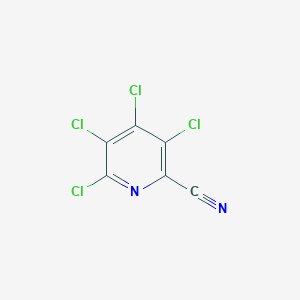
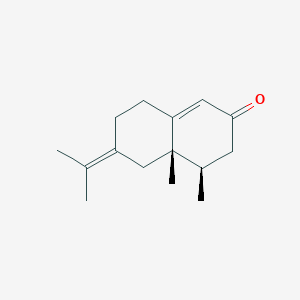
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
